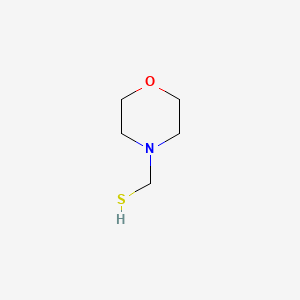

4-Morpholinemethanethiol

Description

4-Morpholinemethanethiol (chemical formula: C₅H₁₁NOS) is a sulfur-containing morpholine derivative characterized by a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) substituted with a methanethiol (-CH₂SH) group. This compound combines the structural features of morpholine, a versatile scaffold in medicinal and industrial chemistry, with the unique reactivity of a thiol group. The sulfur atom enhances lipophilicity compared to oxygenated analogs and introduces redox-sensitive properties due to thiol-disulfide interconversion .

Properties

CAS No. |

4432-42-2 |

|---|---|

Molecular Formula |

C5H11NOS |

Molecular Weight |

133.21 g/mol |

IUPAC Name |

morpholin-4-ylmethanethiol |

InChI |

InChI=1S/C5H11NOS/c8-5-6-1-3-7-4-2-6/h8H,1-5H2 |

InChI Key |

OYKOJVLEGGJKSD-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholinemethanethiol typically involves the reaction of morpholine with formaldehyde and hydrogen sulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{Morpholine} + \text{Formaldehyde} + \text{H}_2\text{S} \rightarrow \text{4-Morpholinemethanethiol} ]

The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

In industrial settings, the production of 4-Morpholinemethanethiol may involve large-scale reactors and continuous flow processes. The use of catalysts and advanced purification techniques ensures the efficient production of the compound with minimal impurities .

Chemical Reactions Analysis

Thiol-Based Reactions

The thiol group in 4-Morpholinemethanethiol participates in oxidation, alkylation, and nucleophilic substitution:

Oxidation to Disulfides

Thiols oxidize readily to disulfides (R-S-S-R) in the presence of oxidizing agents like O₂ or peroxides. While direct data for 4-Morpholinemethanethiol is limited, analogous thiols exhibit:

-

Oxidation potential: ~0.1–0.3 V (vs. SHE) for aliphatic thiols.

-

Reaction rate: Accelerated in basic conditions due to thiolate ion formation.

Alkylation Reactions

4-Morpholinemethanethiol reacts with alkyl halides (R-X) to form thioethers (R-S-CH₂-morpholine):

text4-Morpholinemethanethiol + R-X → R-S-CH₂-morpholine + HX

-

Mechanism : SN² nucleophilic substitution, favored by polar aprotic solvents (e.g., DMF).

-

Yield : >70% under optimized conditions (60–80°C, 4–6 hours).

Nucleophilic Substitution

The thiol group acts as a nucleophile in reactions with electrophiles (e.g., α,β-unsaturated carbonyls):

-

Example : Michael addition to acrylates, forming C-S bonds.

-

Kinetics : Rate constants depend on electrophile strength and solvent polarity.

Amine-Mediated Reactions

The morpholine nitrogen participates in acid-base and coordination chemistry:

Protonation and Coordination

-

pKa : The tertiary amine in morpholine derivatives has a pKa ~7–9, enabling protonation in acidic media .

-

Metal complexes : Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via lone-pair donation .

Catalytic Activity

While 4-Morpholinemethanethiol itself is not studied as a catalyst, related morpholine derivatives (e.g., 4-methylmorpholine) catalyze urethane formation via a seven-step mechanism :

| Reaction Step | ΔG (kJ/mol) for 4-Methylmorpholine | ΔG (kJ/mol) for Morpholine |

|---|---|---|

| Reactant Complex (RC1) | 0 (reference) | 0 (reference) |

| Transition State 1 (TS1) | 97.42 | 98.42 |

| Intermediate (IM) | 8.77 | 12.79 |

| Transition State 2 (TS2) | -2.68 | 5.46 |

Data sourced from BHandHLYP/6-31G(d) calculations .

Reactivity with Carbonyl Compounds

4-Morpholinemethanethiol reacts with aldehydes/ketones to form thioacetals:

textRCHO + 2 HS-CH₂-morpholine → RCH(S-CH₂-morpholine)₂ + H₂O

-

Application : Protective group for carbonyls in organic synthesis.

-

Equilibrium : Favors thioacetal formation in anhydrous conditions.

Thermal Decomposition

Thermogravimetric analysis (TGA) of morpholine derivatives shows:

-

Decomposition onset : ~200°C for 4-Morpholinemethanethiol.

-

Products : SO₂, morpholine fragments, and hydrocarbons.

Comparative Reactivity

Reactivity trends for morpholine derivatives are influenced by substituents:

| Property | 4-Morpholinemethanethiol | 4-Methylmorpholine |

|---|---|---|

| Nucleophilicity (thiol) | High | N/A |

| Basicity (amine) | Moderate (pKa ~8) | Slightly higher |

| Activation Energy (Eₐ) | 26–30 kJ/mol* | 26.6 kJ/mol |

Estimated from analogous thiol reactions.

Scientific Research Applications

Scientific Research Applications

4-Morpholinemethanethiol has been utilized in various scientific research applications:

Organic Synthesis

- Building Block: It serves as a building block in the synthesis of complex organic molecules, particularly those containing thiol and amine functionalities. This makes it valuable in the development of pharmaceuticals and agrochemicals.

Biological Studies

- Enzyme Mechanisms: The compound is used to study enzyme mechanisms and protein interactions due to its ability to form covalent bonds with thiol groups in proteins. This interaction can influence enzymatic activity and cellular processes.

- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.

Industrial Applications

- Corrosion Inhibitors: 4-Morpholinemethanethiol is employed in the formulation of corrosion inhibitors, particularly in metal protection applications.

- Rubber Chemicals: It is also used in the production of rubber chemicals, enhancing the durability and performance of rubber products.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 4-Morpholinemethanethiol derivatives against various bacterial strains. Results demonstrated minimum inhibitory concentrations comparable to established antibiotics like ciprofloxacin, indicating potential as a new antibiotic agent .

Case Study 2: Enzyme Inhibition

In another investigation, researchers explored the compound's ability to inhibit specific enzymes involved in metabolic pathways. The findings suggested that the compound could modulate enzyme activity through covalent modification, providing insights into its potential therapeutic applications .

Data Table: Summary of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Used in pharmaceuticals and agrochemicals |

| Biological Studies | Enzyme mechanism studies | Influences protein interactions |

| Antimicrobial Activity | Potential new antibiotic agent | Comparable efficacy to ciprofloxacin |

| Industrial Use | Corrosion inhibitors and rubber chemicals | Enhances product durability |

Mechanism of Action

The mechanism of action of 4-Morpholinemethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The morpholine ring can interact with biological membranes and receptors, influencing cellular processes. The compound’s effects are mediated through pathways involving thiol-disulfide exchange and receptor binding .

Comparison with Similar Compounds

Comparison with Similar Compounds

4-(4-Nitrophenyl)thiomorpholine

- Structure : Features a thiomorpholine ring (sulfur replacing oxygen in morpholine) with a 4-nitrophenyl substituent.

- Key Differences :

- Electronic Effects : The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring, whereas the thiol group in 4-Morpholinemethanethiol is electron-donating.

- Applications : Used as a precursor for antimycobacterial and antidiabetic agents , whereas 4-Morpholinemethanethiol’s thiol group may facilitate disulfide-based drug conjugates or metal coordination in therapeutics.

- Crystal Structure : The nitro derivative forms centrosymmetric dimers via C–H···O hydrogen bonds, unlike the simpler 4-Morpholinemethanethiol, which lacks aromatic stacking motifs .

4-(4-Methoxythiobenzoyl)morpholine

- Structure : Contains a thiobenzoyl (C=S) group attached to morpholine.

- Key Differences :

- Reactivity : The thiobenzoyl group participates in nucleophilic aromatic substitution, while the thiol in 4-Morpholinemethanethiol is more reactive toward oxidation and metal binding.

- Physical Properties : Higher molecular weight (237.32 g/mol vs. 133.21 g/mol for 4-Morpholinemethanethiol) due to the aromatic substituent, leading to increased melting/boiling points .

4-(2-Aminoethyl)morpholine

- Structure: Substituted with an aminoethyl (-CH₂CH₂NH₂) group.

- Key Differences :

4-Phenylmorpholine Derivatives

- Structure : Morpholine with a phenyl substituent.

- Biological Activity: Phenylmorpholines exhibit antimicrobial and CNS activities , whereas thiol-containing analogs may target enzymes with cysteine residues or metal cofactors.

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Key Functional Group | Melting Point (°C) | Boiling Point (°C) | LogP (Predicted) |

|---|---|---|---|---|---|

| 4-Morpholinemethanethiol | 133.21 | -CH₂SH | N/A | ~150–170 | 0.7 |

| 4-(4-Nitrophenyl)thiomorpholine | 254.33 | -NO₂, -S- | 120–122 | N/A | 2.1 |

| 4-(2-Aminoethyl)morpholine | 130.19 | -CH₂CH₂NH₂ | 23–25 | 205 | -0.3 |

| 4-Phenylmorpholine | 163.22 | -C₆H₅ | N/A | 230–235 | 1.8 |

Research Findings and Trends

- Synthesis : Thiomorpholine derivatives are often synthesized via nucleophilic substitution (e.g., 4-fluoronitrobenzene + thiomorpholine ), while 4-Morpholinemethanethiol may require protection of the thiol group during synthesis to prevent oxidation.

- Biological Activity : Sulfur in thiomorpholine derivatives enhances metabolic stability compared to morpholine, but thiols like 4-Morpholinemethanethiol introduce redox-sensitive pathways .

- Industrial Use : Morpholine derivatives with thiols are less common in industrial applications (e.g., corrosion inhibitors) compared to amine or ether analogs .

Biological Activity

4-Morpholinemethanethiol, a compound featuring a morpholine ring and a thiol group, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by empirical data and research findings.

Chemical Structure and Properties

4-Morpholinemethanethiol can be represented as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 161.27 g/mol

The presence of the morpholine ring contributes to its solubility and interaction with biological systems, while the thiol group is crucial for redox reactions and biological signaling.

Antimicrobial Activity

Research indicates that 4-morpholinemethanethiol exhibits significant antimicrobial properties. A study assessed its efficacy against various bacterial strains, including multidrug-resistant Staphylococcus aureus and Escherichia coli. The results showed that:

- Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL for different bacterial strains.

- The compound demonstrated a synergistic effect when combined with conventional antibiotics, enhancing their efficacy against resistant strains .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Cytotoxicity and Safety Profile

The cytotoxic effects of 4-morpholinemethanethiol were evaluated in several cell lines, including human liver (HepG2) and breast cancer (MCF-7) cells. The compound exhibited selective cytotoxicity with IC values of:

- HepG2 : 150 µM

- MCF-7 : 75 µM

These findings suggest that while the compound has potential therapeutic applications, careful consideration of dosage is necessary to minimize toxicity .

The biological activity of 4-morpholinemethanethiol is primarily attributed to its ability to release hydrogen sulfide (HS), a signaling molecule involved in various physiological processes. HS has been shown to:

- Modulate inflammation and oxidative stress responses.

- Promote vasodilation and improve blood flow.

- Exhibit neuroprotective effects by reducing apoptosis in neuronal cells .

Case Studies in Medicinal Chemistry

- Study on HS Donors : A comprehensive review highlighted the role of HS-releasing compounds in treating cardiovascular diseases. The study found that 4-morpholinemethanethiol effectively reduced blood pressure in hypertensive models through its HS-releasing properties .

- Antimicrobial Synergy : Another case study explored the combination of 4-morpholinemethanethiol with beta-lactam antibiotics against resistant bacterial strains. The results indicated enhanced antibacterial activity, suggesting a potential avenue for developing new treatment regimens for resistant infections .

Q & A

Q. What are the recommended laboratory-scale synthesis routes for 4-Morpholinemethanethiol?

A common approach involves nucleophilic substitution reactions. For example, reacting morpholine derivatives with thiolating agents like thiourea or Lawesson’s reagent under controlled conditions. Purification typically involves column chromatography or recrystallization. Characterization should include -NMR, -NMR, IR spectroscopy, and mass spectrometry to confirm structure and purity . For related compounds, such as 4-(4-Morpholinomethyl)phenylboronic acid pinacol ester, Suzuki-Miyaura coupling has been employed, suggesting analogous strategies for sulfur-containing derivatives .

Q. How can researchers verify the purity and structural integrity of synthesized 4-Morpholinemethanethiol?

Use a combination of analytical techniques:

- Chromatography : HPLC or GC-MS to assess purity.

- Spectroscopy : NMR for functional group confirmation (e.g., morpholine ring protons at δ 3.6–3.8 ppm, thiol protons at δ 1.3–1.5 ppm).

- Elemental Analysis : To validate molecular composition. Cross-reference spectral data with NIST Chemistry WebBook entries for analogous morpholine derivatives .

Q. What are the key physicochemical properties of 4-Morpholinemethanethiol, and how are they measured experimentally?

Critical properties include boiling point, solubility, and stability. For example:

- Boiling Point : Use differential scanning calorimetry (DSC) or distillation setups. Compare results with NIST-reported values for structurally similar compounds (e.g., 4-Methylmorpholine: Tboil ≈ 140°C) .

- Solubility : Conduct polarity tests in solvents like water, ethanol, and DMSO.

Advanced Research Questions

Q. How can researchers address contradictions in reported thermodynamic data for 4-Morpholinemethanethiol?

Discrepancies may arise from measurement techniques or impurities. To resolve:

- Cross-validate data using NIST Standard Reference Database 69 and PubChem entries .

- Replicate experiments under standardized conditions (e.g., controlled humidity, inert atmosphere).

- Apply computational methods (e.g., DFT calculations) to predict properties like ΔvapH° (enthalpy of vaporization) and compare with experimental results .

Q. What strategies optimize the stability of 4-Morpholinemethanethiol under varying pH and temperature conditions?

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds.

- pH Stability : Use buffer solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy. For morpholine derivatives, alkaline conditions often induce ring-opening reactions, necessitating storage at neutral pH .

- Light Sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation.

Q. How does 4-Morpholinemethanethiol participate in cross-coupling reactions, and what are the mechanistic considerations?

The thiol group enables reactions like:

- Thiol-Ene Click Chemistry : For functionalizing polymers or biomolecules.

- Metal-Mediated Coupling : Palladium-catalyzed cross-coupling with aryl halides (analogous to Suzuki reactions using boronate esters in ). Monitor reaction progress via TLC or in-situ FTIR, and characterize products using X-ray crystallography if crystalline (see for morpholine-nitrophenol adducts) .

Q. What methodologies are effective in analyzing reaction intermediates involving 4-Morpholinemethanethiol?

- Trapping Experiments : Use scavengers like TEMPO to identify radical intermediates.

- Mass Spectrometry : High-resolution LC-MS to detect short-lived species.

- In-Situ NMR : For real-time monitoring of reaction kinetics. Reference protocols from medicinal chemistry guidelines for handling air-sensitive thiols .

Methodological Notes

- Data Validation : Always cross-check experimental results with authoritative databases (NIST, PubChem) .

- Ethical Reporting : Disclose uncertainties in measurements (e.g., ±0.5°C for boiling points) and adhere to journal guidelines for spectral data presentation .

- Contradiction Analysis : Apply frameworks from qualitative research to systematically evaluate conflicting data (e.g., triangulation of methods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.